molecular formula C23H24O6 B11260350 tert-butyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

tert-butyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11260350
M. Wt: 396.4 g/mol
InChI Key: MAABNNVGRYXVDX-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methoxybenzaldehyde and methyl acetoacetate. The tert-butyl group is introduced via esterification reactions, often using tert-butyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form an alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one moiety can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxyphenyl group may also play a role in binding to specific receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to the presence of the chromen-2-one moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C23H24O6/c1-14-18-12-17(27-13-20(24)29-23(2,3)4)10-11-19(18)28-22(25)21(14)15-6-8-16(26-5)9-7-15/h6-12H,13H2,1-5H3

InChI Key

MAABNNVGRYXVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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